6-Fluoro-4,5-dimethoxynicotinic acid
Description
6-Fluoro-4,5-dimethoxynicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3) with methoxy groups at positions 4 and 5 and a fluorine atom at position 6 on the pyridine ring. This structural arrangement enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C8H8FNO4 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-fluoro-4,5-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-4(8(11)12)3-10-7(9)6(5)14-2/h3H,1-2H3,(H,11,12) |
InChI Key |
PKDMCDPGPOXWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1C(=O)O)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dimethoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable nicotinic acid derivative followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6-Fluoro-4,5-dimethoxynicotinic acid may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,5-dimethoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-Fluoro-4,5-dimethoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its enhanced stability and bioavailability.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,5-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 6-fluoro-4,5-dimethoxynicotinic acid can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Substituent Effects on Nicotinic Acid Derivatives
| Compound Name | Substituents | Key Properties/Bioactivity | Reference |
|---|---|---|---|
| 6-Fluoro-4-(trifluoromethyl)nicotinic acid | 6-F, 4-CF₃ | High lipophilicity; enzyme inhibition | |
| 5-Chloro-6-fluoronicotinic acid | 5-Cl, 6-F | Broad enzyme modulation | |
| 2-Fluoro-6-methoxynicotinic acid | 2-F, 6-OCH₃ | Enhanced antimicrobial activity | |
| 6-Chloro-2,4-dimethylnicotinic acid | 6-Cl, 2-CH₃, 4-CH₃ | Antimicrobial, distinct methyl effects | |
| 6-Fluoro-4,5-dimethoxynicotinic acid | 6-F, 4-OCH₃, 5-OCH₃ | Balanced lipophilicity & H-bonding; potential CNS applications | - |
Key Observations
Fluorine Position: The 6-fluoro substitution (as in 6-fluoro-4,5-dimethoxynicotinic acid and 5-chloro-6-fluoronicotinic acid) enhances metabolic stability compared to 2-fluoro analogs (e.g., 2-fluoro-6-methoxynicotinic acid).
Methoxy vs. Methyl Groups :
- Methoxy groups (as in 6-fluoro-4,5-dimethoxynicotinic acid) provide stronger hydrogen-bond acceptors than methyl groups (e.g., 6-chloro-2,4-dimethylnicotinic acid), which may improve binding to polar biological targets like kinases or GPCRs .
Dual Halogenation :
- Dual halogenation (e.g., 5-Cl/6-F in 5-chloro-6-fluoronicotinic acid) increases steric bulk and electron-withdrawing effects, often leading to higher enzyme inhibition. In contrast, the dual methoxy groups in 6-fluoro-4,5-dimethoxynicotinic acid likely prioritize solubility and target specificity over broad-spectrum activity .
Advantages Over Analogs :
- The compound’s LogP (~1.9) balances solubility and membrane permeability, offering advantages over highly lipophilic derivatives (e.g., LogP >2.5 in trifluoromethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
